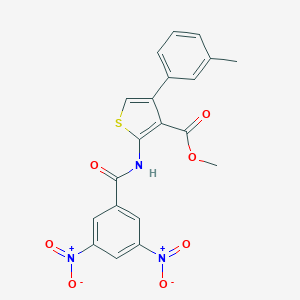![molecular formula C20H17FN2O4 B450877 N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide](/img/structure/B450877.png)
N'-{3-[(4-fluorophenoxy)methyl]-4-methoxybenzylidene}-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide is a synthetic organic compound with the molecular formula C20H17FN2O4 and a molecular weight of 368.4 g/mol. This compound features a furan ring, a fluorophenoxy group, and a methoxyphenyl group, making it a complex and intriguing molecule for various scientific applications.
Méthodes De Préparation
Analyse Des Réactions Chimiques
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It may be investigated for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: It can be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, such as antimicrobial activity or modulation of cellular processes.
Comparaison Avec Des Composés Similaires
N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
- N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-1H-pyrazole-5-carbohydrazide
- N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylene]-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbohydrazide
These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture. The unique combination of the furan ring, fluorophenoxy group, and methoxyphenyl group in N’-[(Z)-{3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl}methylidene]furan-2-carbohydrazide sets it apart from these related compounds, potentially leading to distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C20H17FN2O4 |
|---|---|
Poids moléculaire |
368.4g/mol |
Nom IUPAC |
N-[(Z)-[3-[(4-fluorophenoxy)methyl]-4-methoxyphenyl]methylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C20H17FN2O4/c1-25-18-9-4-14(12-22-23-20(24)19-3-2-10-26-19)11-15(18)13-27-17-7-5-16(21)6-8-17/h2-12H,13H2,1H3,(H,23,24)/b22-12- |
Clé InChI |
DJUNVVHSZCPLCC-UUYOSTAYSA-N |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=CO2)COC3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-bromo-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B450794.png)
![Isopropyl 4-methyl-2-[(5-methyl-2-furoyl)amino]-5-(2-toluidinocarbonyl)thiophene-3-carboxylate](/img/structure/B450795.png)

![N-{4-[N-({4-nitro-1,3-dimethyl-1H-pyrazol-5-yl}carbonyl)ethanehydrazonoyl]phenyl}cyclopentanecarboxamide](/img/structure/B450798.png)
![5-({2-nitrophenoxy}methyl)-N-[2-(methylsulfanyl)phenyl]-2-furamide](/img/structure/B450799.png)

![N'-[(E)-1-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYLIDENE]-1-CYCLOHEXANECARBOHYDRAZIDE](/img/structure/B450802.png)
![5-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B450803.png)

![N-(3-bromophenyl)-5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furamide](/img/structure/B450807.png)
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]-4-methoxybenzenesulfonamide](/img/structure/B450811.png)

![2-[(4-bromophenyl)sulfonyl]-N-(4-methylphenyl)hydrazinecarboxamide](/img/structure/B450815.png)
![Ethyl 2-[(3,4-dimethylbenzoyl)amino]-4-(2-furyl)-3-thiophenecarboxylate](/img/structure/B450817.png)
